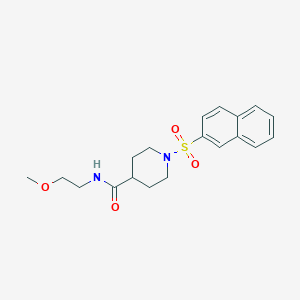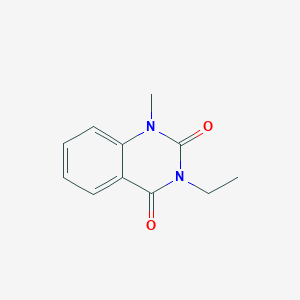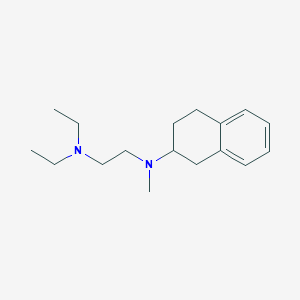![molecular formula C15H15F2N3O2 B5368607 N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5368607.png)
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide works by inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and plays a role in the development of cancer. By inhibiting LSD1, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high specificity for LSD1, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide. One direction is to further explore its potential application in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases. Another direction is to develop more potent and selective LSD1 inhibitors that can be used in clinical trials. In addition, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.
Méthodes De Synthèse
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide is synthesized using a specific method that involves several steps. The first step involves the synthesis of 2-(3,4-difluorophenoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with L-alanine methyl ester to form the amide intermediate, which is then treated with sodium borohydride to form the final product, this compound.
Applications De Recherche Scientifique
N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide has been extensively studied for its scientific research application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been studied for its potential application in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and inflammatory diseases.
Propriétés
IUPAC Name |
(2S)-2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2/c1-9(18)14(21)20-8-10-3-2-6-19-15(10)22-11-4-5-12(16)13(17)7-11/h2-7,9H,8,18H2,1H3,(H,20,21)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRXQNWXORARPG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)
![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)


![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)
![(1R,5R,11aS)-3-(1H-indol-2-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5368567.png)

![(3S*,5S*)-1-benzyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368575.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5368580.png)
![5-methyl-2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5368585.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5368601.png)